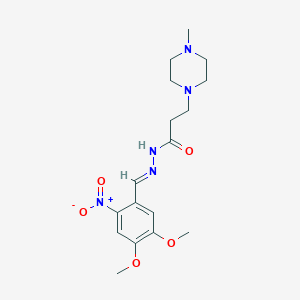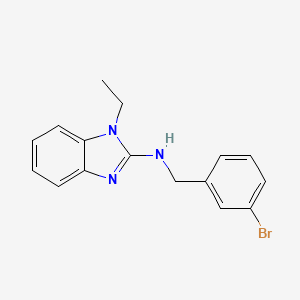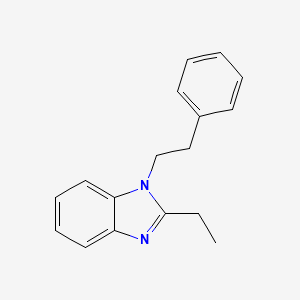
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. DMTS is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting histone deacetylases, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can increase the acetylation of histone proteins, which can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant activity. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics, which are compounds that can be toxic to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its relatively low toxicity compared to other anticancer drugs. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to have a synergistic effect when combined with other anticancer drugs, which can increase their effectiveness. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent for cancer treatment. Another direction is to explore the potential of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide as a chemopreventive agent, which can prevent the development of cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide and its biochemical and physiological effects.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 3,4-dimethoxyaniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. The yield of N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research, particularly in the field of cancer research. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and prostate cancer cells. N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer development and progression.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-11-8-12(2)17(13(3)9-11)23(19,20)18-14-6-7-15(21-4)16(10-14)22-5/h6-10,18H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFKWJNWPIVWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)

![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)


